molecular formula C18H17F3N4O B5624312 1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one

1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one

Cat. No. B5624312
M. Wt: 362.3 g/mol
InChI Key: LEQCPHPNOPQKNI-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds that often exhibit significant biological activity, making them subjects of extensive chemical and pharmaceutical research. It incorporates elements like a cyclopropyl group, a trifluoroethyl group, a triazolyl group, and a quinolinone moiety, suggesting a potential for diverse chemical behavior and applications in various fields, including but not limited to, medicinal chemistry.

Synthesis Analysis

Synthetic routes for related compounds have been explored through various methods including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization processes, achieving yields up to 48% (Liu Zhe, 2001). Such methods highlight the intricate steps required to synthesize complex molecules incorporating cyclopropyl and quinolinone structures.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as LC-MS, 1H NMR, and IR spectroscopy. Crystal structure analysis has shown that certain compounds crystallize in the monoclinic class under specific space groups, with detailed cell parameters provided, indicating the precise structural layout of these molecules (Nitinkumar S. Shetty et al., 2016).

Chemical Reactions and Properties

Reactions involving diene-conjugated 1,3-dipolar intermediates, for example, demonstrate the formation of cyclopropa[c]isoquinolines from benzonitrile o-alkenylbenzyl ylides and their rearrangements to benzazepines (K. Motion et al., 1992). Such reactions underline the reactivity and transformation capabilities of compounds within this chemical space, leading to structurally diverse derivatives.

properties

IUPAC Name

1-[[5-cyclopropyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methyl]-4-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-11-8-16(26)24(14-5-3-2-4-13(11)14)9-15-22-17(12-6-7-12)23-25(15)10-18(19,20)21/h2-5,8,12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQCPHPNOPQKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=NC(=NN3CC(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one

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